molecular formula C20H17FN4O2 B11016426 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide

Cat. No.: B11016426
M. Wt: 364.4 g/mol
InChI Key: UGGMIRXTCMACKV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide typically involves a multi-step process:

    Synthesis of 6-fluoroindole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation of 6-fluoroindole: The 6-fluoroindole is then alkylated with an appropriate ethylating agent to introduce the ethyl group at the nitrogen atom.

    Synthesis of phthalazinone: This involves the cyclization of hydrazine derivatives with phthalic anhydride or its derivatives.

    Coupling reaction: The final step involves coupling the alkylated indole with the phthalazinone derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be performed on the carbonyl group of the phthalazinone moiety.

    Substitution: The fluoro group on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the phthalazinone moiety can yield phthalazinediols.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide can be used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound can be studied for its potential interactions with biological targets. The indole moiety is known to interact with various enzymes and receptors, making it a valuable scaffold for drug discovery .

Medicine

In medicine, the compound’s potential pharmacological activities can be explored.

Industry

Industrially, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structure and reactivity make it a versatile tool in industrial chemistry.

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . The phthalazine moiety can also contribute to the compound’s activity by interacting with different molecular pathways .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide: Similar structure but lacks the fluoro group on the indole ring.

    N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide: Similar structure but with a chloro group instead of a fluoro group on the indole ring.

Uniqueness

The presence of the fluoro group on the indole ring in N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide can significantly influence its biological activity and chemical reactivity. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity to biological targets, and overall pharmacokinetic properties .

Properties

Molecular Formula

C20H17FN4O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[2-(6-fluoroindol-1-yl)ethyl]-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C20H17FN4O2/c21-16-6-5-14-7-9-24(18(14)11-16)10-8-22-19(26)13-25-20(27)17-4-2-1-3-15(17)12-23-25/h1-7,9,11-12H,8,10,13H2,(H,22,26)

InChI Key

UGGMIRXTCMACKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

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